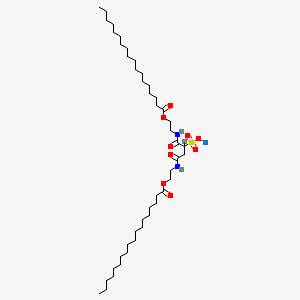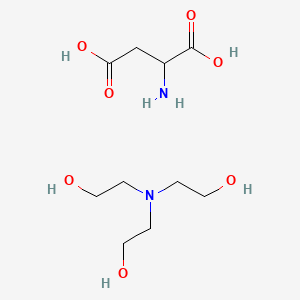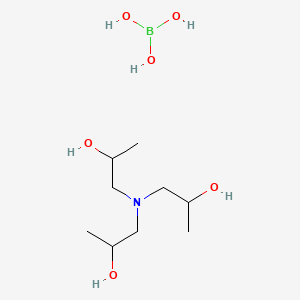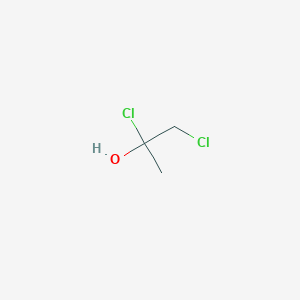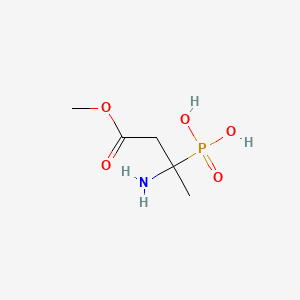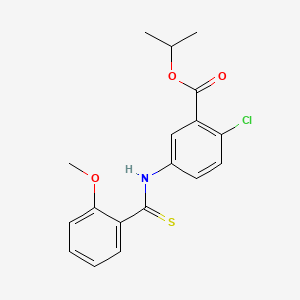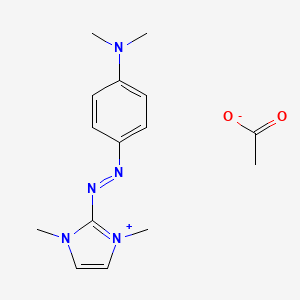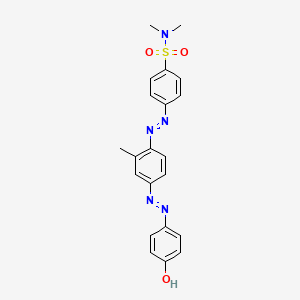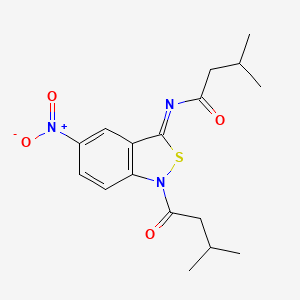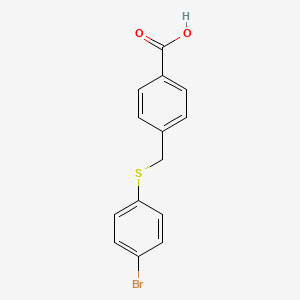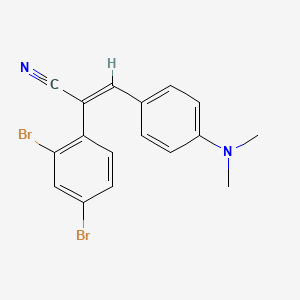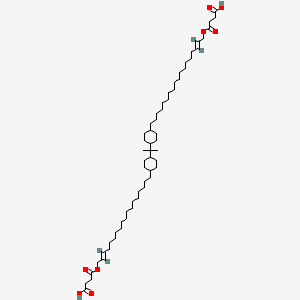
4,4'-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate is a complex organic compound with the molecular formula C59H104O8 and a molecular weight of 941.452 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring and a succinate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate involves multiple steps. The primary synthetic route includes the reaction of isopropylidenedicyclohexane with octadecenylsuccinic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Scientific Research Applications
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to cell membrane interactions and lipid metabolism.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is employed in the production of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-octadecenylsuccinate can be compared with similar compounds such as:
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-dodecenylsuccinate: Similar structure but with a shorter alkyl chain.
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen 2-hexadecenylsuccinate: Differing in the length of the alkyl chain, affecting its physical properties and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
94247-45-7 |
|---|---|
Molecular Formula |
C59H104O8 |
Molecular Weight |
941.4 g/mol |
IUPAC Name |
4-[(E)-18-[4-[2-[4-[(E)-18-(3-carboxypropanoyloxy)octadec-16-enyl]cyclohexyl]propan-2-yl]cyclohexyl]octadec-2-enoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H104O8/c1-59(2,53-41-37-51(38-42-53)35-31-27-23-19-15-11-7-3-5-9-13-17-21-25-29-33-49-66-57(64)47-45-55(60)61)54-43-39-52(40-44-54)36-32-28-24-20-16-12-8-4-6-10-14-18-22-26-30-34-50-67-58(65)48-46-56(62)63/h29-30,33-34,51-54H,3-28,31-32,35-50H2,1-2H3,(H,60,61)(H,62,63)/b33-29+,34-30+ |
InChI Key |
PTDBJJGXECRDJP-BNRZXNFUSA-N |
Isomeric SMILES |
CC(C1CCC(CC1)CCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)(C2CCC(CC2)CCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)C |
Canonical SMILES |
CC(C)(C1CCC(CC1)CCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)C2CCC(CC2)CCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


